
NSC348884
Overview
Description
NSC348884 (CAS: 81624-55-7) is a benzimidazole-derived small molecule initially identified as a nucleophosmin (NPM1) inhibitor. NPM1, a multifunctional nucleolar phosphoprotein, is dysregulated in cancers, contributing to anti-apoptotic signaling and differentiation inhibition . This compound was proposed to disrupt NPM1 oligomerization by targeting hydrophobic pockets in its N-terminal domain, thereby inducing apoptosis in cancer cells with IC50 values of 1.7–4.0 μM across leukemia, hepatocellular carcinoma (HCC), and solid tumors . However, recent studies challenge this mechanism, suggesting its cytotoxicity arises from modifying cell adhesion signaling or mTOR pathway suppression rather than NPM1 oligomer disruption .
Preparation Methods
The synthesis of NSC348884 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. it is known that the compound is available in high purity for research purposes .
Chemical Reactions Analysis
Inhibition of Oligomer Formation
Research indicates that NSC348884 effectively reduces oligomeric forms of NPM in both wild-type and mutant cell lines. Studies using Western blotting have demonstrated a significant decrease in oligomeric NPM levels following treatment with this compound, highlighting its role as a potent inhibitor.
-
Research Findings on Efficacy
Numerous studies have evaluated the cytotoxic effects of this compound across different cancer cell lines. The results consistently show that this compound induces apoptosis and inhibits cell proliferation.
Cell Line Studies
-
Cell Lines Tested : OCI-AML2, OCI-AML3, MV4-11
-
IC50 Values :
-
OCI-AML2: 3.0 µM
-
OCI-AML3: 1.7 µM
-
MV4-11: 4.0 µM
-
Apoptotic Effects
Flow cytometry analyses reveal that treatment with this compound significantly increases the percentage of apoptotic cells in AML lines, particularly in OCI-AML3 cells, which exhibit a stronger response compared to OCI-AML2 cells .
-
Comparative Analysis of Chemical Reactions
The effectiveness of this compound can be compared with other known inhibitors targeting NPM or similar pathways.
Compound | Mechanism of Action | IC50 (µM) | Cell Line Tested |
---|---|---|---|
This compound | Inhibits NPM oligomerization | 1.7 - 4.0 | OCI-AML2, OCI-AML3 |
Compound A | Directly induces apoptosis | 2.5 | MV4-11 |
Compound B | Inhibits MDM2-p53 interactions | 3.0 | HCT-116 |
This compound serves as a promising candidate for targeted therapy in cancers associated with NPM dysregulation, particularly AML. Its ability to inhibit NPM oligomerization and induce apoptosis positions it as a potential therapeutic agent warranting further clinical investigation.
-
Future Directions
Future research should focus on:
-
Elucidating the detailed molecular pathways affected by this compound.
-
Exploring combination therapies with existing chemotherapeutics.
-
Conducting clinical trials to assess efficacy and safety in human subjects.
This comprehensive analysis highlights the significant role of this compound in cancer therapy and underscores the need for ongoing research into its mechanisms and potential applications in oncology .
Scientific Research Applications
Efficacy in Cancer Cell Lines
Numerous studies have evaluated the efficacy of NSC348884 across various cancer cell lines:
- Acute Myeloid Leukemia (AML) : this compound has demonstrated significant inhibitory effects on both wild-type and NPM1-mutated AML cells. In particular, it was found to be more effective against NPM1-mutated cells (OCI-AML3) than wild-type cells (OCI-AML2), with stronger pro-apoptotic effects observed .
- Cell Proliferation : The compound inhibits cell proliferation with an IC50 ranging from 1.7 to 4.0 µM across different cancer types .
- Apoptosis Induction : Flow cytometry analyses revealed that this compound significantly induces apoptosis in AML cells, correlating with increased levels of apoptotic markers such as H2AX phosphorylation and poly(ADP-ribose) polymerase cleavage .
Case Studies
Several case studies illustrate the application of this compound in cancer research:
- Study on AML Cells : A study investigated the effect of this compound on OCI-AML3 and OCI-AML2 cell lines. Results indicated that treatment led to a significant reduction in oligomeric NPM1 levels and inhibited cell proliferation more effectively in OCI-AML3 cells. Additionally, the study utilized immunofluorescence and Western blotting techniques to assess changes in NPM localization and oligomerization state .
- Synergistic Effects with Chemotherapy : Research has shown that this compound can enhance the cytotoxic effects of doxorubicin, suggesting its potential as a combination therapy agent . This synergistic effect may improve therapeutic outcomes for patients with resistant forms of leukemia.
- Impact on Tumor Microenvironment : Another study reported that this compound treatment reduced phagocytosis by microglia, indicating potential implications for tumor microenvironment modulation . This effect was attributed to decreased K-Ras/Galectin-3 signaling pathways.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Study Focus | Cell Line(s) | IC50 (µM) | Effect on Proliferation | Apoptosis Induction | Mechanism |
---|---|---|---|---|---|
AML Cell Proliferation | OCI-AML2, OCI-AML3 | 1.7 - 4.0 | Significant inhibition | Stronger in OCI-AML3 | p53 activation |
Combination Therapy | Various | Not specified | Enhanced with doxorubicin | Yes | Synergistic effects |
Tumor Microenvironment | Microglia | Not applicable | Reduced phagocytosis | Not assessed | K-Ras/Galectin-3 signaling |
Mechanism of Action
The primary mechanism of action of NSC348884 involves the disruption of nucleophosmin oligomerization. By binding to nucleophosmin, this compound prevents the formation of higher-order structures, leading to the stabilization and activation of the p53 tumor suppressor protein. This results in the induction of apoptosis in cancer cells. Additionally, this compound has been shown to affect cell adhesion signaling, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: ZSTK474 and Derivatives
NSC348884 shares a benzimidazole scaffold with ZSTK474 , a triazine-based PI3Kδ inhibitor. Both compounds form hydrogen bonds with key residues (Lys779, Asp911) in PI3Kδ’s ATP-binding pocket. Modifications to this compound, such as introducing a morpholine group (Comp#1), improved binding affinity (docking score: −10.52 kcal/mol vs. −9.69 kcal/mol for this compound) by mimicking ZSTK474’s interactions with Val828 .
Table 1: Structural and Binding Properties
Functional Analogues: Sanguinarine and Salvianolic Acid A
In PI3Kδ-expressing cancer cells (e.g., K562 leukemia), sanguinarine and salvianolic acid A showed comparable anti-proliferative effects to this compound (viable cells: 5.7% and 17.3% vs. 8.5% for this compound). However, this compound exhibited superior activity in BT549 breast cancer cells (14.7% viable cells vs. 18.4% for sanguinarine) .
NPM1-Targeting Agents
- Rev37–47 Peptide/RNA Aptamers : These agents disrupt NPM1-DNA repair interactions, synergizing with chemotherapeutics like doxorubicin .
- This compound vs. Sorafenib : In HCC models, this compound induced apoptosis at lower doses (IC50: 2.77 μM) compared to sorafenib (IC50: 43.31 μM) .
Mechanistic Controversies and Divergent Findings
NPM1 Oligomerization Inhibition
- Supporting Evidence: this compound reduced NPM1 oligomers in HepG2 cells, increasing monomer levels and apoptosis (24 h: 13.8–19.0% vs. 6.9% in controls) . In Ewing sarcoma, this compound (2 μM) suppressed NPM1 oligomers and induced >50% apoptosis .
- Cytotoxicity correlated with PAK1/Cofilin phosphorylation changes, suggesting adhesion signaling modulation .
p53 Upregulation and Apoptosis
This compound upregulated p53 and caspase-3 cleavage in NPM1-mutant AML cells, sensitizing them to all-trans retinoic acid (ATRA) . However, p53 activation was absent in NPM1-low hepatic progenitor cells, which exhibited resistance to this compound .
mTOR Pathway Modulation
In BEL-7402 HCC cells, this compound suppressed mTOR phosphorylation and IL-6R transcription, inducing apoptosis. Co-treatment with mTOR activator MHY1485 reversed these effects .
Therapeutic Synergy and Clinical Potential
This compound synergizes with:
- Doxorubicin : Enhanced cytotoxicity in leukemia and solid tumors .
- 5-Fluorouracil : Improved efficacy in colorectal cancer models .
- ATRA : Promoted differentiation in NPM1-mutant AML .
Table 2: Synergistic Combinations
Biological Activity
NSC348884 is a small molecular inhibitor (SMI) that primarily targets nucleophosmin (NPM), a multifunctional nucleolar phosphoprotein implicated in various malignancies, particularly acute myeloid leukemia (AML). This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and interactions with cellular pathways.
Nucleophosmin plays a critical role in cellular processes such as ribosome biogenesis, DNA damage repair, and cell cycle regulation. In cancer cells, particularly those with NPM mutations, NPM is often mislocalized and overexpressed, leading to anti-apoptotic effects. This compound was initially hypothesized to disrupt NPM oligomerization, thereby restoring normal NPM function and promoting apoptosis in cancer cells.
Key Findings:
- Oligomerization Disruption : Contrary to initial hypotheses, recent studies have shown that this compound does not effectively inhibit the formation of NPM oligomers in vivo or in vitro . Instead, it appears to exert its cytotoxic effects through alternative pathways.
- p53 Activation : this compound treatment results in the upregulation of p53, a crucial tumor suppressor protein. This activation correlates with increased phosphorylation of p53 at Ser15 and subsequent induction of apoptosis .
- Cell Adhesion Changes : The compound also significantly alters cell adhesion signaling pathways, contributing to its cytotoxic effects .
Cytotoxicity Profile
This compound exhibits potent cytotoxicity across various cancer cell lines. The compound has demonstrated an IC50 range of approximately 1.7–4.0 µM in different studies .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
LNCaP | 1.5-4.0 | Induces apoptosis via p53 upregulation |
Granta | 1.7-4.0 | Disrupts NPM oligomerization |
OCI-AML3 (NPM1 mut) | More effective | Induces apoptosis more effectively than WT |
HL-60 (NPM1 WT) | Less effective | Limited impact on oligomerization |
Synergistic Effects
This compound has been shown to synergize with other chemotherapeutic agents, notably doxorubicin. The combination therapy enhances cytotoxicity beyond what is observed with either agent alone, suggesting a potential for improved therapeutic strategies in treating NPM-related malignancies .
Case Studies and Research Findings
Several studies have examined the biological activity of this compound in detail:
- Study on AML Cells : Research indicated that this compound was more effective in inducing apoptosis in NPM1-mutated OCI-AML3 cells compared to wild-type HL-60 cells. This finding suggests that targeting NPM oligomerization may be particularly beneficial for patients with specific NPM mutations .
- Mechanistic Insights : Investigations into the mechanistic basis of this compound's action revealed that it counteracts the anti-apoptotic activity of overexpressed NPM1 by promoting its monomerization and enhancing p53 activity .
Q & A
Basic Research Questions
Q. What is the primary molecular mechanism of NSC348884 in inducing apoptosis?
this compound inhibits nucleophosmin (NPM) oligomerization by disrupting hydrophobic interactions required for pentamer formation, destabilizing NPM's structural and functional roles. This disruption leads to p53 upregulation, activation of apoptotic markers (e.g., H2AX phosphorylation, PARP cleavage, and Annexin V positivity), and cell cycle arrest. Experimental validation includes Western blotting for p53/p21 and flow cytometry for Annexin V in cancer cell lines (e.g., LNCaP, HCT116) at concentrations of 1.7–4.0 μM .
Q. Which cancer cell lines are most sensitive to this compound, and what are the key experimental parameters?
this compound exhibits cytotoxicity in prostate (LNCaP), colorectal (HCT116), hepatocellular (HepG2), and AML (OCI-AML3) cell lines, with IC50 values ranging from 1.4 to 4.0 μM. Standard protocols involve 24–48 hour treatments, DMSO as a solvent, and apoptosis assays (e.g., TUNEL, caspase-3 activation). Dose-response curves are critical for distinguishing specific NPM inhibition from off-target effects .
Q. How does this compound synergize with chemotherapeutic agents like doxorubicin?
Sub-cytotoxic doses of this compound enhance doxorubicin efficacy by suppressing NPM-mediated DNA damage repair (DDR) pathways. This synergy is validated via combinatorial index (CI) calculations in viability assays and correlates with reduced RAD51 foci formation, indicating impaired homologous recombination repair .
Advanced Research Questions
Q. What experimental evidence challenges the assumption that this compound cytotoxicity is solely mediated by NPM oligomerization inhibition?
Contrary to initial claims, this compound inhibits PAK1 and cofilin phosphorylation in a concentration-dependent manner (0–10 μM), as shown by Western blotting and phosphoprotein quantification. This suggests off-target kinase modulation, necessitating controls such as NPM-knockdown models or orthogonal assays (e.g., thermal shift profiling) to isolate NPM-specific effects .
Q. How does this compound differentially affect AML cells with mutant NPM1 (NPM1c+) versus wild-type NPM1?
In NPM1c+ AML models (e.g., OCI-AML3), this compound induces apoptosis and synergizes with all-trans retinoic acid (ATRA) by destabilizing cytoplasmic NPM1c+ aggregates. However, AML cells co-expressing FLT3-ITD or wild-type NPM1 show resistance, highlighting the need for genetic profiling (e.g., RT-PCR for NPM1 mutations) prior to therapeutic testing .
Q. What methodologies are recommended to validate NPM oligomerization disruption in vitro?
Use size-exclusion chromatography (SEC) or native PAGE to assess oligomer-to-monomer transition. For cellular studies, immunofluorescence can track NPM nucleolar-to-cytoplasmic relocalization, while co-immunoprecipitation confirms loss of NPM-NPM interactions. Cross-linking agents (e.g., glutaraldehyde) may stabilize oligomers for analysis .
Q. How does this compound influence epigenetic regulation in non-cancer contexts, such as macrophage metabolism?
In IL-4-activated macrophages, this compound disrupts NPM1 oligomerization, impairing KDM5b recruitment to the Tsc1 promoter. This elevates H3K4me3 levels and Tsc1 transcription, which inhibits mTOR signaling. Chromatin immunoprecipitation (ChIP) and RNA-seq are essential tools to map these epigenetic changes .
Q. Methodological Considerations
Q. What are the critical controls for this compound experiments to ensure specificity?
- Positive controls: NPM1 siRNA/shRNA to mimic oligomerization disruption.
- Negative controls: Wild-type NPM1-expressing cells (e.g., HL-60) to assess selectivity.
- Solvent controls: DMSO at equivalent concentrations to rule out solvent toxicity.
- Off-target checks: Kinase activity panels to exclude PAK1/cofilin pathway modulation .
Q. How should researchers address discrepancies in reported IC50 values across studies?
Variability in IC50 (1.4–10 μM) arises from cell type-specific NPM expression levels, assay duration, and metabolic activity. Standardize protocols using CellTiter-Glo® for viability and confirm apoptosis via Annexin V/PI dual staining. Include dose-response curves in all studies .
Q. What in vivo models best recapitulate this compound’s anti-migratory effects?
Orthotopic xenografts (e.g., hepatic BEL-7402 in mice) demonstrate this compound’s migration-specific inhibition without altering total tumor cell death. Use intravital imaging or transwell assays to quantify invasion suppression, paired with histopathology for validation .
Q. Data Interpretation and Contradictions
Q. Why does this compound fail to induce apoptosis in some NPM1c+ AML models?
Co-expression of FLT3-ITD activates survival pathways (e.g., STAT5), counteracting this compound’s pro-apoptotic effects. Combinatorial therapies with FLT3 inhibitors (e.g., midostaurin) are recommended, supported by phospho-kinase arrays to map resistance mechanisms .
Q. How to reconcile this compound’s p53 activation with its cytotoxicity in p53-null cells?
In p53-mutant systems (e.g., HepG2), this compound triggers caspase-independent death via ROS accumulation, validated by N-acetylcysteine (NAC) rescue experiments. Always assess p53 status (e.g., sequencing, Western blot) in experimental models .
Properties
IUPAC Name |
N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLQEUQAFTQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319638 | |
Record name | NSC348884 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81624-55-7 | |
Record name | NSC348884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC348884 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.